2-Ethylhexyl nitrate chemical properties and structure
2-Ethylhexyl nitrate chemical properties and structure
An In-depth Technical Guide to the Core Chemical Properties and Structure of 2-Ethylhexyl Nitrate
Abstract
2-Ethylhexyl nitrate (2-EHN) is an organic nitrate ester of significant industrial importance, primarily serving as the global standard for cetane improvement in diesel fuels.[1] Its molecular architecture, characterized by a branched eight-carbon alkyl chain, imparts specific physicochemical properties that are critical to its function. The core of its activity lies in its controlled thermal decomposition at temperatures lower than the autoignition point of diesel fuel, a process that initiates a cascade of free-radical reactions.[2] This guide provides a detailed examination of the molecular structure, synthesis, chemical properties, and the mechanistic pathways that define 2-EHN's function. We will explore the analytical techniques used for its characterization and the safety protocols required for its handling, offering a comprehensive resource for researchers in chemistry and related sciences.
Molecular Structure and Identification
The identity and chemical behavior of 2-Ethylhexyl nitrate are fundamentally dictated by its molecular structure. It consists of a nitrate ester functional group (-ONO₂) attached to a branched octyl alkyl chain.
The molecule's structural identifiers are as follows:
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SMILES: CCCCC(CC)CO[O-][4]
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InChI: 1S/C8H17NO3/c1-3-5-6-8(4-2)7-12-9(10)11/h8H,3-7H2,1-2H3[4]
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InChIKey: NKRVGWFEFKCZAP-UHFFFAOYSA-N[4]
The presence of the 2-ethyl branch on the hexyl chain is a key feature, influencing its physical properties like viscosity and its reactivity, particularly the stability of the radical intermediates formed during decomposition.
Caption: Molecular structure of 2-Ethylhexyl nitrate (2-EHN).
Synthesis of 2-Ethylhexyl Nitrate
2-EHN is commercially produced via the nitration of its corresponding alcohol, 2-ethylhexanol.[1][5] This is a classic esterification reaction where a mixture of concentrated nitric acid and sulfuric acid serves as the nitrating agent. Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the key reacting species.
Modern synthesis techniques increasingly utilize micro-reactors to improve safety and efficiency by providing superior heat and mass transfer, thereby minimizing the risk of thermal runaway associated with this exothermic reaction.[6][7]
Experimental Protocol: Batch Synthesis
The following protocol is a representative example of a batch synthesis process.[8]
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Acid Preparation: A reactor is charged with a mixed acid solution containing nitric acid (HNO₃), sulfuric acid (H₂SO₄), and water. The temperature is adjusted to approximately 25°C.[8]
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Urea Addition: Urea is added slowly to the mixed acid. Urea acts as a scavenger for any nitrous acid that may form, which can cause undesirable side reactions and instability. The temperature is allowed to rise to around 32°C.[8]
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Alcohol Addition: 2-Ethylhexanol is added to the reactor at a controlled rate, maintaining the reaction temperature at 32.5°±2.5° C.[8] This temperature control is critical to prevent runaway exothermic decomposition.[1]
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Reaction & Separation: The mixture is held at temperature with agitation for approximately one hour to ensure complete reaction. Agitation is then stopped, and the denser acid layer settles at the bottom and is drained.[8]
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Washing and Neutralization: The organic layer (crude 2-EHN) is washed sequentially with aqueous sodium sulfate solution and a dilute sodium carbonate solution. This process removes residual acids and impurities.[8]
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Final Product: After final separation of the aqueous layer, the purified 2-ethylhexyl nitrate product is obtained.[8]
Caption: Generalized workflow for the synthesis of 2-EHN.
Physicochemical Properties
The physical and chemical properties of 2-EHN are summarized in the table below. Its liquid state over a wide temperature range, low volatility, and solubility in diesel fuel are essential for its application.
| Property | Value | Source(s) |
| Appearance | Clear, pale yellow liquid | [3] |
| Odor | Pleasant, characteristic | [4][9] |
| Molecular Formula | C₈H₁₇NO₃ | [3][9] |
| Molecular Weight | 175.23 g/mol | [3][4] |
| Density | 0.963 g/mL at 25 °C | [9] |
| Boiling Point | 85–90°C at 10 mmHg | [3] |
| Flash Point | 168 °F (~75.5 °C) | [9] |
| Refractive Index (n20/D) | 1.432 | [9] |
| Water Solubility | 12.5 - 12.6 mg/L at 20 °C | [10] |
| Decomposition Temp. | >100-130 °C | [5][9] |
Chemical Reactivity and Mechanism of Action
The primary industrial relevance of 2-EHN stems from its role as a cetane improver in diesel fuel.[2] The cetane number is a measure of a fuel's ignition quality; a higher number indicates a shorter delay between injection and combustion.[2] 2-EHN increases the cetane number by acting as an ignition accelerator.[11][12]
The mechanism is rooted in its controlled thermal decomposition.[2][5] The O-NO₂ bond in the nitrate ester is significantly weaker than the C-C and C-H bonds in the fuel's hydrocarbon components. At the high temperatures and pressures within a diesel engine cylinder, 2-EHN decomposes at a lower temperature than the fuel itself.[2][5]
This decomposition initiates a free-radical chain reaction:
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Initiation: The 2-EHN molecule undergoes homolytic cleavage of the O-NO₂ bond, generating an alkoxyl radical (RO•) and nitrogen dioxide (NO₂).[2]
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Propagation: These highly reactive radicals, particularly NO₂, readily abstract hydrogen atoms from the long-chain hydrocarbon fuel molecules (RH), creating fuel radicals (R•).[2]
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Acceleration: The formation of these fuel radicals effectively lowers the activation energy required for combustion, initiating the oxidation process earlier in the engine cycle.[2][11] This results in a shorter ignition delay, smoother combustion, and reduced "diesel knock".[1]
Caption: Mechanism of 2-EHN as a cetane improver.
This accelerated combustion leads to several performance benefits, including improved cold starts, reduced engine noise, and lower emissions of hydrocarbons (HC), carbon monoxide (CO), and particulate matter (PM).[1] However, because the additive itself introduces nitrogen into the combustion process, it can lead to an increase in nitrogen oxide (NOx) emissions under certain low-temperature combustion (LTC) conditions.[13]
Analytical and Spectroscopic Characterization
Several analytical methods are employed to identify and quantify 2-EHN, particularly in its diesel fuel matrix.
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Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for both identification and quantification. Headspace GC-MS with negative chemical ionization has been shown to be a fast and effective method.[14] A detection limit of 0.009% v/v has been reported.[14]
-
Fourier Transform Infrared Spectrometry (FTIR): FTIR, particularly with Attenuated Total Reflectance (ATR), offers a rapid method for quantification. The strong absorbance peaks corresponding to the nitrate group (O-NO₂) are used for analysis.[15]
-
Gas Chromatography with Nitrogen Chemiluminescence Detector (GC-NCD): This method provides high sensitivity and selectivity for nitrogen-containing compounds like 2-EHN, allowing for analysis at parts-per-million (ppm) levels without interference from the hydrocarbon matrix of the fuel.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to confirm the structure of 2-EHN. The spectrum would show characteristic signals for the protons on the carbon adjacent to the nitrate group (the -CH₂-O- protons), which would be shifted downfield compared to a standard alkyl chain.[17]
Safety, Handling, and Toxicology
As an organic nitrate, 2-EHN requires careful handling and storage protocols.
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Hazards: 2-EHN is a combustible liquid.[18] It is classified as harmful if swallowed, in contact with skin, or if inhaled.[4] It is also toxic to aquatic life with long-lasting effects.[18]
-
Handling: Work should be conducted in a well-ventilated area.[18][19] Personal protective equipment, including chemical-resistant gloves, safety glasses, and appropriate respiratory protection, is mandatory to avoid contact and inhalation.[19][20] The product should be kept away from heat, sparks, open flames, and other ignition sources.[18] Due to its potential for exothermic decomposition, it is recommended to handle 2-EHN in closed systems with temperature controls.[18]
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Storage: Store in a cool, dry, and well-ventilated location, away from direct sunlight and incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[18] Containers must be kept securely sealed.[18]
Relevance in Broader Chemical and Biological Sciences
While the predominant application of 2-EHN is in the fuel industry, its chemistry is relevant to the broader scientific community. For researchers in drug development, the nitrate ester functional group is of significant interest. Organic nitrates, such as nitroglycerin and isosorbide dinitrate, are a well-established class of vasodilator drugs that function by releasing nitric oxide (NO), a critical signaling molecule in the cardiovascular system. Although 2-EHN is not a therapeutic agent, its synthesis, stability, and decomposition pathways provide a valuable industrial chemistry case study for the behavior of nitrate esters, a functional group of considerable pharmacological importance.
Conclusion
2-Ethylhexyl nitrate is a molecule whose specific structural design directly translates to its large-scale industrial function. Its branched alkyl chain ensures appropriate physical properties for fuel blending, while the strategically incorporated nitrate ester group provides a mechanism for controlled, low-temperature decomposition. This ability to generate combustion-initiating free radicals makes it an exceptionally effective cetane improver, enhancing the efficiency and reducing the environmental impact of diesel engines. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and optimal use, and its chemistry serves as an excellent model for the study of organic nitrate esters.
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